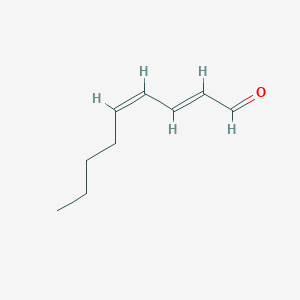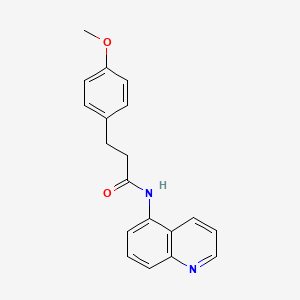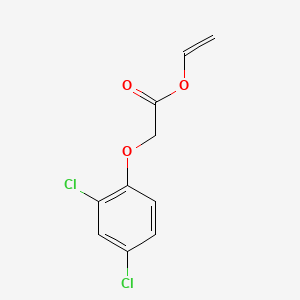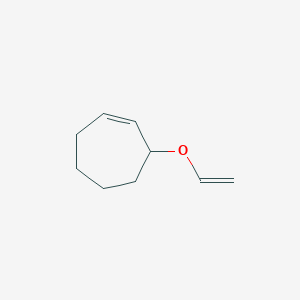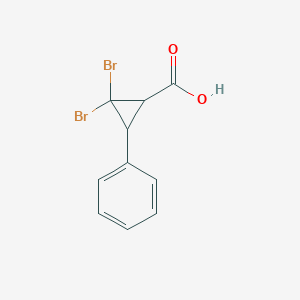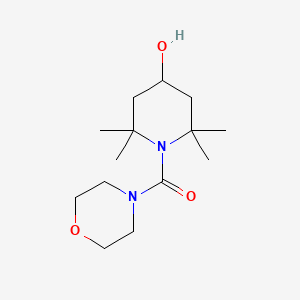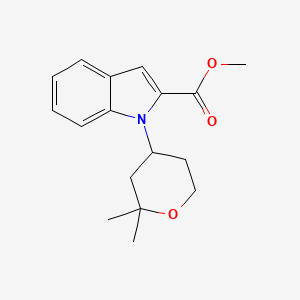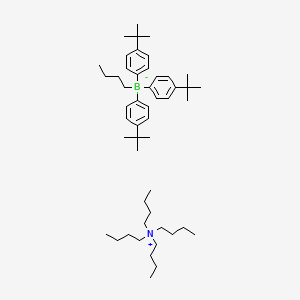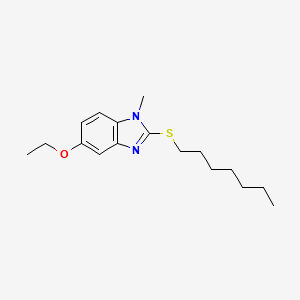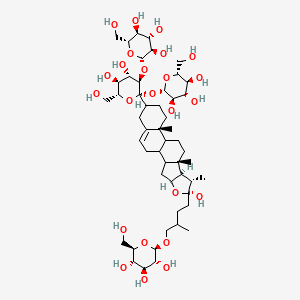
Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is a chemical compound with the molecular formula C9H12N4O4 It is known for its unique structure, which includes a butyric acid moiety linked to a 5-nitro-alpha-iminofurfuryl group via a hydrazide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide typically involves the reaction of butyric acid with 5-nitro-2-furaldehyde and hydrazine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazide bond can be cleaved under strong reducing conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(5-amino-alpha-iminofurfuryl)hydrazide.
Reduction: Cleavage products such as butyric acid and 5-nitro-2-furaldehyde.
Substitution: Halogenated derivatives of the furan ring.
Applications De Recherche Scientifique
Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Potential use in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism by which butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound may inhibit or activate specific enzymes, leading to alterations in metabolic processes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyric acid: A simple carboxylic acid with a similar backbone but lacking the nitro and furan groups.
2-Furaldehyde: Contains the furan ring but lacks the butyric acid and hydrazide moieties.
Hydrazine derivatives: Compounds with similar hydrazide bonds but different substituents.
Uniqueness
Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is unique due to its combination of a butyric acid moiety, a nitro-substituted furan ring, and a hydrazide bond. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
3757-31-1 |
|---|---|
Formule moléculaire |
C9H12N4O4 |
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
N-[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino]butanamide |
InChI |
InChI=1S/C9H12N4O4/c1-2-3-7(14)11-12-9(10)6-4-5-8(17-6)13(15)16/h4-5H,2-3H2,1H3,(H2,10,12)(H,11,14) |
Clé InChI |
UUTBLVFYDQGDNV-UHFFFAOYSA-N |
SMILES isomérique |
CCCC(=O)N/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N |
SMILES canonique |
CCCC(=O)NN=C(C1=CC=C(O1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
